Cas no 433-06-7 (2,2,2-Trifluoroethyl Tosylate)

2,2,2-Trifluoroethyl Tosylate Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate
- 2,2,2-Trifluoroethyl p-toluenesulphonate
- 2,2,2-Trifluoroethyl Tosylate
- p-Toluenesulphonic acid 2,2,2-trifluoroethyl ester
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- 2,2,2-Trifluoroethyl 4-toluenesulphonate
- p-Toluenesulfonic Acid 2,2,2-Trifluoroethyl Ester
- Trifluoroethanol tosylate
- trifluorethyltosylate
- Ethanol, 2,2,2-trifluoro-, 4-methylbenzenesulfonate
- 2,2,2-trifluoroethyl-p-toluenesulfonate
- Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate)
- IGKCQDUYZULGBM-UHFFFAOYSA-N
- Ethanol, 2,2,2-trifluoro-, p-toluenesulfonate
- 2
- 2,2,2-trifluor
- 2,2-Trifluoroethyl tosylate
- 2,2,2-trifluoroethyl 4-toluenesulphonate-
- 2,2,2-trifluoroethyl-4-toluenesulphonate
- 12N-747
- MFCD00000443
- trifluoroethyl tosylate
- 2,2,2-Trifluoroethyltosylate
- 2,2,2-trifluoroethyl4-toluenesulphonate
- AKOS003242104
- 2,2,2-trifluoroethyl-4-methylbenzenesulfonate
- NS00043403
- Z45525852
- SY020925
- 2,2,2-trifluoroethyl-p-toluenesulphonate
- AC-25712
- A24546
- toluene-4-sulfonic acid 2,2,2-trifluoro-ethyl ester
- 2,2,2-trifluoroethyl-p-toluene-sulphonate
- 2,2,2-trifluoroethyl-4-toluenesulfonate
- 2,2,2-Trifluoroethyl p-methylbenzenesulfonate
- 2,2,2-Trifluoroethyl4-methylbenzenesulfonate
- 2,2,2-Trifluoroethanol 4-methylbenzenesulfonate
- InChI=1/C9H9F3O3S/c1-7-2-4-8(5-3-7)16(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3
- trifluoroethyl toluene-4-sulfonate
- Trifluoroethyl p-toluenesulfonate
- p-toluene sulfonic acid-2,2,2-trifluoroethyl ester
- 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate
- NSC 77401
- DTXSID90883384
- 2,2,2-trifluoroethyl-(4-methylphenyl)sulfonate
- CS-0044805
- 433-06-7
- CF3CH2OTs
- 2,2,2-trifluoro-ethyl tosylate
- Ethanol,2,2-trifluoro-, 4-methylbenzenesulfonate
- T1516
- IGKCQDUYZULGBM-UHFFFAOYSA-
- 2,2,2-trifluoroethyl para-toluenesulfonate
- EN300-30885
- 2,2,2-trifluoroethyl (4-methylphenyl)sulfonate
- D86905
- Ethanol,2,2-trifluoro-, p-toluenesulfonate
- 2,2,2-trifluoroethyl-4-methylbenzenesulphonate
- NSC-77401
- NSC77401
- 2,2,2-trifluoroethyl-p-toluene sulfonate
- FT-0609040
- EINECS 207-085-5
- NCIOpen2_003878
- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate #
- 2,2,2-Trifluoroethyl p-toluenesulfonate, 99%
- 8EG3GP9XGW
- SCHEMBL68796
- 2,2,2-trifluoroethyl-p-toluensulfonate
- 2,2,2-Trifluoroethyl 4-toluenesulfonate
- AM20040468
-
- MDL: MFCD00000443
- Inchi: 1S/C9H9F3O3S/c1-7-2-4-8(5-3-7)16(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3
- InChI Key: IGKCQDUYZULGBM-UHFFFAOYSA-N
- SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C(F)(F)F
- BRN: 2699394
Computed Properties
- Exact Mass: 254.02245g/mol
- Surface Charge: 0
- XLogP3: 2.6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 3
- Monoisotopic Mass: 254.02245g/mol
- Monoisotopic Mass: 254.02245g/mol
- Topological Polar Surface Area: 51.8Ų
- Heavy Atom Count: 16
- Complexity: 310
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1 g/cm3
- Melting Point: 38.0 to 42.0 deg-C
- Boiling Point: 104°C/0.8mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: 1.521
- PSA: 51.75000
- LogP: 3.34340
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
2,2,2-Trifluoroethyl Tosylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:(BD63889)
- TSCA:T
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
2,2,2-Trifluoroethyl Tosylate Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2,2-Trifluoroethyl Tosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 135149-25G |
2,2,2-Trifluoroethyl p-toluenesulfonate, 98% |
433-06-7 | 98% | 25G |
¥ 237 | 2022-04-26 | |
Enamine | EN300-30885-0.05g |
2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
433-06-7 | 90% | 0.05g |
$19.0 | 2023-09-05 | |
Enamine | EN300-30885-0.25g |
2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate |
433-06-7 | 90% | 0.25g |
$19.0 | 2023-09-05 | |
Alichem | A019087087-500g |
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate |
433-06-7 | 98% | 500g |
$150.15 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91680-5g |
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate |
433-06-7 | 99% | 5g |
¥28.0 | 2023-09-06 | |
Apollo Scientific | PC7376-100g |
2,2,2-Trifluoroethyl toluene-4-sulphonate |
433-06-7 | 98% | 100g |
£26.00 | 2025-02-21 | |
TRC | T790230-250000mg |
2,2,2-Trifluoroethyl Tosylate |
433-06-7 | 250g |
$276.00 | 2023-05-17 | ||
Key Organics Ltd | 12N-747-10MG |
2,2,2-trifluoroethyl 4-methylbenzenesulfonate |
433-06-7 | >95% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 12N-747-10G |
2,2,2-trifluoroethyl 4-methylbenzenesulfonate |
433-06-7 | >95% | 10g |
£440.00 | 2023-09-08 | |
Chemenu | CM191544-500g |
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate |
433-06-7 | 95%+ | 500g |
$*** | 2023-03-29 |
2,2,2-Trifluoroethyl Tosylate Related Literature
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1. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling proceduresPatrick J. Riss,Valentina Ferrari,Laurent Brichard,Paul Burke,Robert Smith,Franklin I. Aigbirhio Org. Biomol. Chem. 2012 10 6980
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Jonathan M. Percy Contemp. Org. Synth. 1995 2 251
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Dion van der Born,Anna Pees,Alex J. Poot,Romano V. A. Orru,Albert D. Windhorst,Danielle J. Vugts Chem. Soc. Rev. 2017 46 4709
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4. Copper-catalyzed synthesis of 2,2,2-trifluoroethyl selenoethers and their insecticidal activitiesJingnan Dong,Zhengyu Li,Zhiqiang Weng Org. Biomol. Chem. 2018 16 9269
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Junji Ichikawa,Yukinori Wada,Hiroyuki Kuroki,Jun Mihara,Ryo Nadano Org. Biomol. Chem. 2007 5 3956
Additional information on 2,2,2-Trifluoroethyl Tosylate
Recent Advances in the Application of 2,2,2-Trifluoroethyl Tosylate (CAS: 433-06-7) in Chemical Biology and Pharmaceutical Research
2,2,2-Trifluoroethyl tosylate (CAS: 433-06-7) has emerged as a versatile reagent in modern chemical biology and pharmaceutical research. This compound, characterized by its trifluoroethyl group and tosylate leaving group, has garnered significant attention due to its unique reactivity and applications in synthetic chemistry, medicinal chemistry, and drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of fluorinated compounds, which are increasingly important in the design of bioactive molecules with enhanced metabolic stability and bioavailability.
One of the most notable applications of 2,2,2-trifluoroethyl tosylate is its use in the introduction of the trifluoroethyl group into target molecules. This modification is particularly valuable in drug discovery, as the trifluoroethyl group can significantly alter the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Recent research has demonstrated the utility of this reagent in the synthesis of fluorinated analogs of known drugs, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
In addition to its role in medicinal chemistry, 2,2,2-trifluoroethyl tosylate has been employed in the development of novel synthetic methodologies. For instance, a 2023 study published in the Journal of Organic Chemistry described its use in a palladium-catalyzed cross-coupling reaction to generate trifluoroethylated arenes, a class of compounds with potential applications in agrochemicals and materials science. The study reported high yields and excellent functional group tolerance, underscoring the reagent's versatility in complex synthetic transformations.
Another area of active research involves the use of 2,2,2-trifluoroethyl tosylate in the synthesis of fluorinated building blocks for peptide and protein modification. Fluorinated amino acids and peptides are of growing interest in chemical biology due to their ability to modulate protein-protein interactions and improve the stability of therapeutic peptides. A recent study in Chemical Communications showcased the reagent's utility in the synthesis of trifluoroethylated cysteine derivatives, which were subsequently incorporated into peptides to study their effects on secondary structure and biological activity.
The safety and handling of 2,2,2-trifluoroethyl tosylate have also been subjects of recent investigations. While the compound is generally stable under standard laboratory conditions, studies have emphasized the importance of proper storage and handling due to its reactivity with nucleophiles and potential sensitivity to moisture. Advances in scalable synthesis and purification methods have been reported, addressing some of the challenges associated with its use in large-scale pharmaceutical production.
Looking ahead, the applications of 2,2,2-trifluoroethyl tosylate are expected to expand further, particularly in the development of next-generation fluorinated therapeutics and diagnostics. Ongoing research is exploring its use in the synthesis of fluorinated probes for imaging and its potential in the design of covalent inhibitors targeting disease-relevant proteins. As the demand for fluorinated compounds continues to grow in the pharmaceutical and chemical industries, this reagent is poised to remain a valuable tool for researchers in the field.
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